Comprehensive Technical Guide: Physical and Chemical Properties of [Pt(en)₂]Cl₂
Comprehensive Technical Guide: Physical and Chemical Properties of [Pt(en)₂]Cl₂
Executive Summary
Bis(ethylenediamine)platinum(II) chloride, denoted chemically as [Pt(en)₂]Cl₂, is a fundamental coordination complex that serves as a critical precursor in organometallic synthesis and structural biology[1]. As a highly stable
This whitepaper provides an authoritative analysis of the physical, chemical, and spectroscopic properties of [Pt(en)₂]Cl₂. Designed for application scientists and drug development professionals, this guide eschews superficial instructions in favor of deep mechanistic causality and self-validating experimental systems.
Structural Fundamentals and Physical Properties
The architecture of [Pt(en)₂]Cl₂ is dictated by the
Table 1: Physicochemical Profile of [Pt(en)₂]Cl₂
| Property | Value | Context / Mechanistic Impact | Ref. |
| CAS Number | 21430-85-3 | Primary identifier for the anhydrous Pt(II) complex. | [3] |
| Molecular Formula | Reflects the 1:2 Pt:en stoichiometric coordination. | [3] | |
| Molecular Weight | 386.18 g/mol | Essential for precise molar equivalents during synthesis. | [3] |
| Structural Geometry | Square Planar ( | Leaves axial positions vacant, priming the complex for oxidative addition. | [1] |
| Physical Appearance | Off-white / Pale yellow solid | Enables visual tracking of reaction completion during precursor conversion. | [4] |
| Storage Conditions | 2–8 °C, Inert Atmosphere | Required for analytical-grade purity to prevent environmental hydration. |
Chemical Reactivity & Mechanistic Causality
Thermodynamic Stability via the Chelate Effect
Unlike cisplatin, which readily undergoes aquation by shedding its monodentate chloride ligands, [Pt(en)₂]Cl₂ is largely inert to ligand substitution under physiological conditions.
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The Causality: The bidentate nature of ethylenediamine creates a massive entropic advantage (the Chelate Effect). Replacing the "en" ligand requires the simultaneous dissociation of two Pt-N coordinate covalent bonds—an event with a prohibitively high activation energy. This makes [Pt(en)₂]Cl₂ an ideal, stable backbone for building complex supramolecular structures or inert delivery vehicles.
Oxidative Addition ( )
The most heavily utilized chemical property of [Pt(en)₂]Cl₂ is its capacity to undergo two-electron oxidative addition[2].
-
The Causality: By exposing the
square planar center to strong oxidants (like or ), the vacant axial positions are populated by nucleophiles, shifting the hybridization to octahedral. This property is crucial in drug development; the resulting Pt(IV) complexes are relatively inert in the bloodstream but can be reduced back to active Pt(II) species in the hypoxic, reductive environments of tumor cells[2].
Validated Experimental Methodologies
To ensure absolute trustworthiness in protocol execution, the following methodologies integrate self-validating physical checkpoints.
Protocol A: Synthesis of [Pt(en)₂]Cl₂ Precursor
This procedure converts potassium tetrachloroplatinate(II) into the target complex.
-
Precursor Dissolution: Dissolve a precise molar mass of
in deionized water.-
Self-Validation Checkpoint: The solution must appear dark red, characteristic of the
ion's transition band.
-
-
Ligand Addition: Add slightly more than 2 stoichiometric equivalents of ethylenediamine dropwise with continuous stirring.
-
Causality: A slight excess ensures total thermodynamic conversion and prevents the formation of monosubstituted intermediates.
-
-
Thermal Incubation: Heat the mixture gently (approx. 50 °C).
-
Self-Validation Checkpoint: The visual disappearance of the deep red color to a pale-yellow or colorless solution visually confirms the complete displacement of chloride ligands by the nitrogen donors.
-
-
Isolation: Concentrate the solvent under reduced pressure and precipitate the product using cold ethanol. Filter and dry under vacuum.
Protocol B: Controlled Oxidation to Isomeric Pt(IV) Complexes
Oxidizing [Pt(en)₂]Cl₂ yields dichlorobis(ethylenediamine)platinum(IV) chloride[2]. This protocol branches based on the desired stereochemistry.
-
Aqueous Suspension: Suspend the synthesized [Pt(en)₂]Cl₂ in deionized water.
-
Isomer-Specific Oxidation:
-
For the cis-isomer (Chiral,
and forms): Add an excess of 30% dropwise, heat to 50–60 °C, and follow with slow addition of concentrated HCl[2]. -
For the trans-isomer (Achiral): Directly bubble
gas through the room-temperature suspension.-
Causality: Direct halogenation circumvents the hydroxyl intermediate, enforcing rapid trans-axial oxidative addition dictated by steric hindrance[2].
-
-
-
Validation via Phase Change: The solution undergoes a distinct colorimetric shift, and the Pt(IV) complexes—having lower aqueous solubility than their Pt(II) precursors—will crystallize out upon cooling[2].
Mechanistic Visualization
The following diagram maps the logical pathways from the initial
Reaction pathways of [Pt(en)₂]Cl₂ from synthesis to distinct Pt(IV) isomer generation.
Analytical and Spectroscopic Characterization
To analytically validate the integrity of[Pt(en)₂]Cl₂ prior to use in downstream applications, scientists must rely on multimodal spectroscopy.
Table 2: Diagnostic Analytical Metrics
| Analytical Mode | Target Parameter | Diagnostic Signature | Mechanistic Significance | Ref. |
| X-ray Photoelectron Spectroscopy (XPS) | Binding Energy | Pt | Confirms the +2 oxidation state. A positive shift to ~76.6 eV unambiguously signals an oxidative progression to Pt(IV). | [5] |
| Raman Spectroscopy | N-H Stretching | Range: 3200–3400 cm⁻¹ | Validates the structural integrity of the coordinated diamine backbone against the metal center. | [6] |
| UV-Vis Spectrophotometry | Disappearance of the deep red visible band | Serves as the ultimate optical self-validation that the uncoordinated |
References
- CAS 21430-85-3: Bis(ethylenediamine)platinum(II)
- [Pt(en)
- Dichlorobis(ethylenediamine)platinum(II)
- Synthesis of Reusable Silica Nanosphere-Supported Pt(IV)
-
Raman Scattering by Ethylenediamines in Quasi-One-Dimensional Mixed-Valence Complexes [M(en)2]4 JPS Journals URL:
- Bis(ethylenediamine)platinum(II)
- Kinetics and mechanism for reduction of trans-dichloro-tetracyanoplatinate(IV) by tetraammineplatinum(II) and bis(ethylenediamine)platinum(II)
- DALTON Transactions - Structural Analysis ElectronicsAndBooks URL
Sources
- 1. CAS 21430-85-3: Bis(ethylenediamine)platinum(II)chloride [cymitquimica.com]
- 2. [Pt(en)2Cl2]Cl2 | 16924-88-2 | Benchchem [benchchem.com]
- 3. Dichlorobis(ethylenediamine)platinum(II) | C4H16Cl2N4Pt | CID 15367446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. journals.jps.jp [journals.jps.jp]
